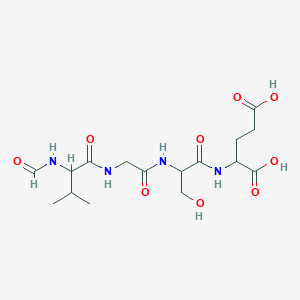
N-Formyl-val-gly-ser-glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-val-gly-ser-glu is a peptide compound consisting of the amino acids valine, glycine, serine, and glutamic acid, with an N-formyl group attached to the valine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-formyl group is introduced at the N-terminus of the peptide chain using formylation reagents such as formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves the use of high-purity reagents and stringent reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl-val-gly-ser-glu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Individual amino acids (valine, glycine, serine, glutamic acid).
Oxidation: Hydroxylated serine derivatives.
Substitution: Peptides with modified N-terminal groups.
Applications De Recherche Scientifique
N-Formyl-val-gly-ser-glu has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of N-Formyl-val-gly-ser-glu involves its interaction with specific molecular targets, such as receptors or enzymes. The formyl group at the N-terminus can enhance the peptide’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, protein-protein interactions, and enzymatic modifications.
Comparaison Avec Des Composés Similaires
N-Formyl-Ala-Gly-Ser-Glu: Similar structure but with alanine instead of valine.
Val-Gly-Ser-Glu: Lacks the N-formyl group.
Comparison:
N-Formyl-val-gly-ser-glu: is unique due to the presence of the N-formyl group, which can significantly influence its chemical reactivity and biological activity compared to non-formylated peptides.
N-Formyl-Ala-Gly-Ser-Glu: has similar properties but may exhibit different binding affinities and reactivity due to the substitution of valine with alanine.
Val-Gly-Ser-Glu: lacks the formyl group, which may result in reduced binding affinity and altered biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
75680-41-0 |
|---|---|
Formule moléculaire |
C16H26N4O9 |
Poids moléculaire |
418.40 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29) |
Clé InChI |
UQNZXXOXXUETEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




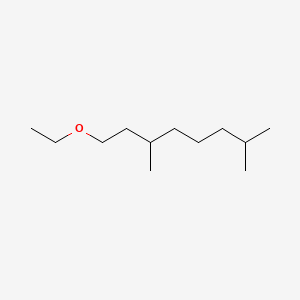

![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)

![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
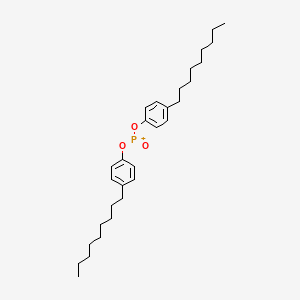
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
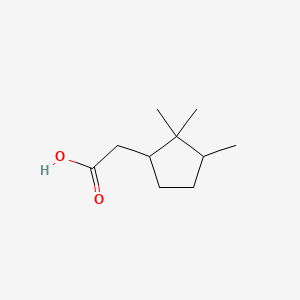
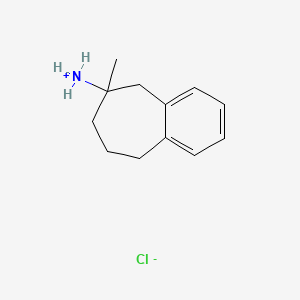

![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
